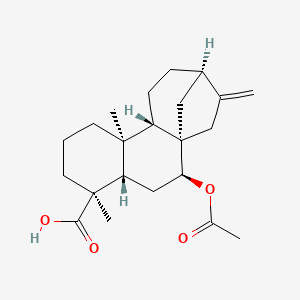

Acetylsventenic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H32O4 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

(1R,2S,4S,5S,9S,10S,13R)-2-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C22H32O4/c1-13-11-22-12-15(13)6-7-16(22)20(3)8-5-9-21(4,19(24)25)17(20)10-18(22)26-14(2)23/h15-18H,1,5-12H2,2-4H3,(H,24,25)/t15-,16+,17+,18+,20+,21+,22+/m1/s1 |

InChI Key |

OTGKWSJHAGHYIW-RNXAVOFCSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]2[C@@](CCC[C@]2(C)C(=O)O)([C@H]3[C@]14C[C@@H](CC3)C(=C)C4)C |

Canonical SMILES |

CC(=O)OC1CC2C(CCCC2(C)C(=O)O)(C3C14CC(CC3)C(=C)C4)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Acetylsalicylic Acid: Discovery, Synthesis, and Analysis

Disclaimer: Initial searches for "Acetylsventenic acid" did not yield any results, suggesting a possible misspelling or a compound not yet described in scientific literature. The following guide focuses on Acetylsalicylic Acid (Aspirin), a similarly named and well-documented compound, which is presumed to be the intended subject of the query.

This technical guide provides a comprehensive overview of the discovery, origin, and key experimental protocols related to Acetylsalicylic Acid. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visual representations of key processes.

Discovery and Origin

The journey of Acetylsalicylic Acid, commonly known as Aspirin, spans from ancient remedies to modern chemical synthesis.

Early Origins: The therapeutic use of salicylate-containing plants has a long history. As early as 4000 BC, the Sumerians, Assyrians, and Egyptians used extracts from the willow (Salix) and myrtle plants to alleviate pain and fever[1]. The active component in willow bark, salicin, was first isolated in 1828 by Johann Buchner[2]. Subsequently, in 1838, Raffaele Piria successfully generated salicylic acid from salicin[2].

Chemical Synthesis: The first synthesis of Acetylsalicylic Acid was achieved by Charles Frederic Gerhardt in 1853 by treating acetyl chloride with sodium salicylate[1][2]. However, it was not until 1897 that Felix Hoffmann, a chemist at Bayer, developed a commercially viable process for synthesizing a pure and stable form of Acetylsalicylic Acid, which was subsequently marketed as Aspirin[1][3]. This development was driven by the need for a less irritating alternative to sodium salicylate for treating his father's rheumatism[3].

Synthesis of Acetylsalicylic Acid

The most common laboratory synthesis of Acetylsalicylic Acid involves the acetylation of salicylic acid using acetic anhydride with an acid catalyst.

Experimental Protocol: Traditional Synthesis

This protocol describes a common laboratory-scale synthesis of Acetylsalicylic Acid.

Materials:

-

Salicylic Acid

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (catalyst)

-

Ethanol

-

Water

Procedure:

-

Place approximately 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask[4].

-

Add 5 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid, swirling to mix[4].

-

Heat the flask in a water bath at 80-90°C for 10 minutes[4].

-

Cool the flask to room temperature to allow for the initial crystallization of the product[4].

-

To complete the crystallization, place the flask in an ice bath for 10 minutes[4].

-

Collect the crude product by vacuum filtration[4].

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of warm ethanol (approximately 5 mL)[4].

-

Add approximately 50 mL of hot water to the solution[4].

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization[4].

-

Collect the purified crystals by vacuum filtration and allow them to air dry[4].

Experimental Protocol: Green Chemistry Approach

A more environmentally friendly approach substitutes the corrosive sulfuric acid with phosphoric acid.

Materials:

-

Salicylic Acid (3.0 g)

-

Acetic Anhydride (7 mL)

-

85% Phosphoric Acid

-

Water

Procedure:

-

Transfer 3.0 g of salicylic acid and 7 mL of acetic anhydride into a 50 mL round-bottomed flask and stir the mixture[5].

-

Add 85% phosphoric acid dropwise until the reaction mixture reaches a pH of 6.0[5].

-

Heat the flask in a water bath at 50°C for 30 minutes[5].

-

Cool the flask and proceed with crystallization and purification as described in the traditional method.

Quantitative Data: Synthesis Yields

| Synthesis Method | Catalyst | Theoretical Yield (g) | Mean Experimental Yield (g) | Yield (%) | Reference |

| Traditional | Sulfuric Acid | 3.896 | 3.113 | 79.8 | [6] |

| Green Chemistry | Phosphoric Acid | 3.896 | 3.104 | 79.4 | [6] |

Isolation and Analysis of Acetylsalicylic Acid and Related Compounds

High-performance liquid chromatography (HPLC) is a standard method for the isolation and quantification of Acetylsalicylic Acid and its impurities from commercial tablets.

Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

-

Column: Reversed-phase C18[7]

-

Mobile Phase: A mixture of acetonitrile and water (25:75 v/v), with the pH adjusted to 2.5 with 85% phosphoric acid[5].

-

Detection: UV spectrophotometry[7]

Sample Preparation:

-

Grind aspirin tablets into a fine powder.

-

Dissolve a known weight of the powder in a suitable solvent (e.g., the mobile phase).

-

Filter the solution to remove any insoluble excipients before injection into the HPLC system.

This method can effectively resolve Acetylsalicylic Acid from impurities such as salicylic acid, acetylsalicylsalicylic acid, and salicylsalicylic acid[7].

Visualizing Key Processes

Synthesis of Acetylsalicylic Acid

References

- 1. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery of Aspirin's Antithrombotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of aspirin: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. abcr-mefmo.org [abcr-mefmo.org]

- 6. abcr-mefmo.org [abcr-mefmo.org]

- 7. Isolation of salicylsalicylic acid, acetylsalicylsalicylic acid, and acetylsalicylic anhydride from aspirin tablets by extraction and high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetylsventenic Acid: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsventenic acid is a naturally occurring diterpenoid that has been isolated from Rabdosia excisa[1]. Diterpenoids from the Rabdosia genus are known for their diverse biological activities, including anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the natural sources, isolation, and potential biological activities of Acetylsventenic acid, with a focus on experimental protocols and data presentation for research and drug development purposes. While specific quantitative data for Acetylsventenic acid is limited in publicly available literature, this guide presents a detailed isolation protocol for related diterpenoids from its natural source, which can be adapted for the targeted isolation of Acetylsventenic acid.

Natural Sources

The primary known natural source of Acetylsventenic acid is the herbaceous plant Rabdosia excisa (Maxim.) H. Hara, belonging to the Lamiaceae family. This plant has been traditionally used in folk medicine in some regions for the treatment of inflammatory conditions. The aerial parts of the plant, particularly the stems, are the primary source for the extraction of Acetylsventenic acid and other related diterpenoids.

Isolation and Purification of Diterpenoids from Rabdosia excisa

The following section details a comprehensive experimental protocol for the extraction, fractionation, and purification of diterpenoids from the air-dried stems of Rabdosia excisa. This protocol has been successfully used to isolate several diterpenoid compounds and can be applied for the targeted isolation of Acetylsventenic acid.

Experimental Protocol

1. Plant Material and Extraction:

-

Air-dried and powdered stems of Rabdosia excisa (3.0 kg) are subjected to extraction with 75% methanol under reflux conditions (3 times for 2 hours each).

-

The combined methanol extract is concentrated under reduced pressure to yield an aqueous residue (approximately 6 L).

-

The aqueous residue is then basified to a pH of 8-9 using ammonia.

-

A liquid-liquid extraction is performed with ethyl acetate (EtOAc) (3 x 6 L) to partition the diterpenoids into the organic phase.

-

The EtOAc-soluble fraction is collected and evaporated to dryness under reduced pressure.

2. Fractionation:

-

The resulting EtOAc extract (approximately 22 g) is subjected to silica gel column chromatography.

-

A gradient elution is performed using a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) with increasing polarity (from 10:1 to 5:1 to 1:1 v/v).

-

This fractionation yields several sub-fractions based on the polarity of the eluted compounds.

3. Purification:

-

The sub-fractions are further purified using repeated column chromatography techniques.

-

Silica Gel Column Chromatography: Sub-fractions are re-chromatographed on silica gel columns using a CH₂Cl₂-MeOH gradient (e.g., 20:1 to 10:1 v/v) to isolate individual compounds.

-

Macroporous Resin Column Chromatography: For certain fractions, an XAD16N macroporous resin column can be employed. The column is first washed with a basic solution (e.g., NaOH solution at pH 9) and 15% ethanol to remove pigments, followed by elution of the desired compounds with 95% ethanol.

-

Gel Filtration Chromatography: Toyopearl HW-40C gel filtration chromatography with methanol as the eluent can be used for final purification steps to yield the purified diterpenoid compounds.

Data Presentation: Representative Yields of Diterpenoids from Rabdosia excisa

While the specific yield of Acetylsventenic acid from this protocol is not reported in the available literature, the following table presents the yields of other diterpenoids isolated from 3.0 kg of Rabdosia excisa stems using the described method. This provides a quantitative reference for the expected yield of similar compounds from this natural source.

| Compound | Starting Material (kg) | Yield (mg) |

| Excisanin B | 3.0 | 16 |

| Kamebakaurin | 3.0 | 260 |

| Kamebanin | 3.0 | 55 |

| Isodonin C | 3.0 | 10 |

Biological Activity and Signaling Pathways

Diterpenoids isolated from Rabdosia excisa have been reported to exhibit significant biological activities, notably the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[1]. The NF-κB pathway is a crucial regulator of the inflammatory response, and its inhibition is a key target for the development of anti-inflammatory drugs.

While the direct effect of Acetylsventenic acid on the NF-κB pathway has not been explicitly detailed, it is plausible that, as a diterpenoid from Rabdosia excisa, it shares a similar mechanism of action. The diagram below illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by diterpenoids from Rabdosia excisa.

The diagram illustrates that upon stimulation by inflammatory signals like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. Diterpenoids from Rabdosia excisa are proposed to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the activation of NF-κB and suppressing the inflammatory response.

Conclusion

Acetylsventenic acid, a diterpenoid from Rabdosia excisa, represents a promising natural product for further investigation in drug development, particularly in the area of anti-inflammatory therapies. This guide provides a foundational understanding of its natural source and a detailed protocol for its isolation. While specific quantitative data for Acetylsventenic acid remains to be fully elucidated, the provided methodologies and the known biological activities of related compounds from the same source offer a strong starting point for researchers. The potential of Acetylsventenic acid and other diterpenoids from Rabdosia excisa to modulate the NF-κB signaling pathway highlights their therapeutic potential and warrants further in-depth studies to confirm their precise mechanisms of action and efficacy.

References

Unveiling the Molecular Architecture: A Technical Guide to the Biosynthetic Pathway of Acetylsventenic Acid

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Acetylsventenic acid, a diterpenoid natural product. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of complex natural molecules. Due to the limited direct research on Acetylsventenic acid, this guide infers its biosynthesis based on the established principles of diterpenoid metabolism and the likely precursor, Sventenic acid.

Introduction to Acetylsventenic acid

Acetylsventenic acid (C₂₂H₃₂O₄) is understood to be an acetylated derivative of Sventenic acid (C₂₀H₃₀O₃), a diterpenoid isolated from the plant Rabdosia excisa.[1] Diterpenoids are a diverse class of natural products built from a 20-carbon precursor and exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. The addition of an acetyl group, a common modification in natural product biosynthesis, can significantly alter the bioactivity and pharmacokinetic properties of a molecule.

Proposed Biosynthetic Pathway of Sventenic Acid

The biosynthesis of diterpenoids originates from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the methylerythritol 4-phosphate (MEP) pathway in the plastids of higher plants.

The proposed pathway to Sventenic acid can be divided into three key stages:

-

Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP) Three molecules of IPP and one molecule of DMAPP are sequentially condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the central C₂₀ precursor for all diterpenoids, (E,E,E)-geranylgeranyl pyrophosphate (GGPP).

-

Stage 2: Cyclization to the Diterpene Scaffold The linear GGPP molecule is then cyclized by a class of enzymes known as diterpene synthases (diTPSs). This is typically a two-step process in plants, involving a class II diTPS that protonates the terminal olefin of GGPP to initiate a cyclization cascade, forming a bicyclic intermediate, often a copalyl diphosphate (CPP) isomer. Subsequently, a class I diTPS catalyzes the ionization of the diphosphate ester and further cyclization and rearrangements to generate the specific diterpene scaffold of Sventenic acid. The exact structure of the Sventenic acid backbone would dictate the specific diTPSs involved.

-

Stage 3: Tailoring of the Diterpene Scaffold Following the formation of the core carbon skeleton, a series of tailoring enzymes, primarily cytochrome P450 monooxygenases (P450s) and dehydrogenases, modify the structure to introduce functional groups such as hydroxyl and carboxyl moieties, leading to the formation of Sventenic acid.

Below is a diagram illustrating the proposed general biosynthetic pathway leading to Sventenic acid.

Final Step: Acetylation to Acetylsventenic Acid

The final step in the biosynthesis of Acetylsventenic acid is the acetylation of Sventenic acid. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase. These enzymes transfer an acetyl group from acetyl-CoA to a hydroxyl group on the substrate molecule.

Quantitative Data

Quantitative data for the biosynthesis of Acetylsventenic acid is not currently available in the scientific literature. However, studies on the heterologous production of other diterpenoids provide insights into achievable titers and enzyme kinetics. The following table summarizes representative data from related pathways.

| Enzyme/Product | Host Organism | Titer/Kinetic Parameter | Reference |

| Miltiradiene | Saccharomyces cerevisiae | 2.5 mg/L | (Dai et al., 2012) |

| Taxadiene | Escherichia coli | ~1 g/L | (Ajikumar et al., 2010) |

| Levopimaradiene | Saccharomyces cerevisiae | 40.8 mg/L | (Leonard et al., 2010) |

| Kaurene | Escherichia coli | Km of AtKS: 0.38 µM | (Yamamura et al., 2007) |

Experimental Protocols

The following are generalized protocols for key experiments in the elucidation of a diterpenoid biosynthetic pathway, which would be applicable to the study of Acetylsventenic acid.

Protocol 1: Functional Characterization of Diterpene Synthases

This protocol describes the heterologous expression of candidate diTPS genes in E. coli and subsequent analysis of their enzymatic products.

1. Gene Cloning and Expression:

- Amplify the full-length cDNA of the candidate diTPS gene from Rabdosia excisa RNA.

- Clone the amplified gene into an appropriate bacterial expression vector (e.g., pET28a).

- Transform the expression construct into an E. coli strain engineered to produce GGPP.

2. Protein Expression and Extraction:

- Grow the transformed E. coli culture to an OD₆₀₀ of 0.6-0.8.

- Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a lower temperature (e.g., 16-18°C) overnight.

- Harvest the cells by centrifugation and resuspend in a lysis buffer.

- Lyse the cells by sonication and clarify the lysate by centrifugation to obtain the crude enzyme extract.

3. In Vitro Enzyme Assays:

- Set up the assay mixture containing the crude enzyme extract, GGPP substrate, and a suitable assay buffer with divalent cations (e.g., Mg²⁺).

- Incubate the reaction at 30°C for 2-4 hours.

- Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane or ethyl acetate).

4. Product Analysis:

- Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify the cyclized diterpene scaffold.

Protocol 2: In Vitro Assay for Acetyltransferase Activity

This protocol outlines the procedure to confirm the function of a candidate acetyltransferase involved in the final biosynthetic step.

1. Enzyme Preparation:

- Clone and express the candidate acetyltransferase gene in E. coli as described in Protocol 5.1.

- Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. Acetyltransferase Assay:

- Prepare a reaction mixture containing the purified enzyme, Sventenic acid (substrate), acetyl-CoA (acetyl group donor), and a suitable buffer.

- Incubate the reaction at 30°C for 1-2 hours.

- Quench the reaction, for example, by adding an organic solvent.

3. Product Detection:

- Extract the product, Acetylsventenic acid, with an appropriate solvent.

- Analyze the extract by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the acetylated product by comparing its retention time and mass spectrum with an authentic standard if available.

Logical Workflow for Pathway Elucidation

The following diagram illustrates a logical workflow for the discovery and characterization of the Acetylsventenic acid biosynthetic pathway.

Conclusion

This technical guide presents a hypothesized biosynthetic pathway for Acetylsventenic acid based on the current understanding of diterpenoid metabolism. The elucidation of this pathway will require the identification and functional characterization of the specific enzymes from Rabdosia excisa. The protocols and workflows outlined here provide a roadmap for researchers to uncover the molecular machinery responsible for the synthesis of this and other complex natural products, paving the way for their biotechnological production and potential therapeutic applications.

References

physical and chemical properties of Acetylsventenic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylsventenic acid, a naturally occurring diterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of Acetylsventenic acid. Due to the limited availability of public data, this document focuses on compiling the foundational chemical information and outlines the general experimental approaches for the isolation and characterization of similar natural products. The guide highlights the need for further research to fully elucidate the compound's therapeutic potential and establishes a baseline for future investigations.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery. Diterpenoids, a class of organic compounds composed of four isoprene units, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Acetylsventenic acid belongs to this diverse class of molecules. It is believed to be a constituent of plants from the Ferula genus, which are known to produce a rich array of secondary metabolites. This document serves as a technical resource, consolidating the available information on Acetylsventenic acid and providing a framework for its further study.

Chemical and Physical Properties

Detailed experimental data on the physical and chemical properties of Acetylsventenic acid are not widely available in the public domain. The following table summarizes the basic chemical identifiers and properties that have been established. Further experimental determination of properties such as melting point, boiling point, and solubility is crucial for its development as a potential therapeutic agent.

| Property | Data |

| Chemical Name | Acetylsventenic acid |

| CAS Number | 126737-42-6 |

| Molecular Formula | C₂₂H₃₂O₄ |

| Molecular Weight | 360.5 g/mol |

| Appearance | Powder (unconfirmed) |

| Melting Point | Not determined |

| Boiling Point | Not determined |

| Solubility | Not determined |

| pKa | Not determined |

Experimental Protocols

While specific experimental protocols for the synthesis or isolation of Acetylsventenic acid are not readily found in the literature, this section outlines a general methodology based on the isolation of diterpenoids from plant sources, particularly from the Ferula genus.

General Workflow for Isolation and Purification

The isolation of diterpenoid acids from plant material typically follows a multi-step process involving extraction, fractionation, and chromatographic purification. The following workflow represents a logical approach for obtaining pure Acetylsventenic acid.

Characterization Methodology

Once a pure compound is isolated, its structure is elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carboxyls (-COOH) and esters (-COO-).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific signaling pathways modulated by Acetylsventenic acid or its precise mechanism of action. Given the known biological activities of other diterpenoids, potential areas of investigation could include anti-inflammatory pathways (e.g., inhibition of COX enzymes or NF-κB signaling) or cytotoxic pathways in cancer cell lines.

The following diagram illustrates a hypothetical logical relationship for investigating the anti-inflammatory potential of a novel diterpenoid like Acetylsventenic acid.

Conclusion and Future Directions

Acetylsventenic acid represents a largely unexplored natural product with potential for further scientific investigation. The current body of knowledge is limited, and this guide highlights the significant gaps that need to be addressed. Future research should prioritize the isolation of sufficient quantities of Acetylsventenic acid to enable comprehensive physical, chemical, and biological characterization. Elucidating its mechanism of action and identifying its molecular targets will be critical steps in evaluating its potential as a lead compound for drug development. The methodologies and frameworks presented here provide a roadmap for researchers to unlock the full potential of this intriguing diterpenoid.

An In-depth Technical Guide on Acetylsalicylic Acid Derivatives and Analogues

To the User: Initial research for "acetylsventenic acid" did not yield specific results. This may indicate that it is a highly specialized compound with limited publicly available data, or there may be an alternative name or spelling.

To demonstrate the requested capabilities, this guide has been prepared on the closely related and extensively researched topic of Acetylsalicylic Acid (Aspirin) Derivatives and Analogues . This subject aligns with the interests of researchers and drug development professionals, offering a wealth of data for the required in-depth technical format.

Introduction

Acetylsalicylic acid (aspirin) is one of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs) globally. Its therapeutic effects as an analgesic, antipyretic, anti-inflammatory, and antiplatelet agent are well-documented.[1][2] The primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins and thromboxanes.[1] However, the clinical use of aspirin is often limited by gastrointestinal side effects.[1] This has driven extensive research into the development of acetylsalicylic acid derivatives and analogues aimed at enhancing therapeutic efficacy, reducing toxicity, and expanding its applications, particularly in cancer therapy.[3][4]

This guide provides a technical overview of recent advancements in the development of novel acetylsalicylic acid derivatives, focusing on their biological activities, mechanisms of action, and the experimental methodologies used in their synthesis and evaluation.

Biological Activities of Novel Derivatives

The derivatization of acetylsalicylic acid has led to new classes of compounds with a broader range of biological activities, including enhanced anti-inflammatory, antiplatelet, and potent anticancer properties.[3]

Organometallic Aspirin Derivatives: The incorporation of metal centers into the aspirin scaffold has yielded compounds with promising anticancer activities.[3] These organometallic derivatives often exhibit modified COX-1/2 acetylation capabilities and can induce reactive oxygen species (ROS) generation in cancer cells, contributing to their cytotoxic effects.[3] For instance, certain cobalt-containing aspirin complexes have shown significant antitumor activity in COX-expressing tumor cells.[5]

Nitric Oxide-Donating Aspirin (NO-ASA): These derivatives have been developed to mitigate the gastrointestinal toxicity of aspirin. They have also demonstrated enhanced anticancer efficacy compared to the parent drug, effectively inhibiting cancer cell proliferation and inducing apoptosis.[4]

Other Derivatives: Modifications such as esterification and conjugation with other bioactive molecules have been explored to improve aspirin's pharmacological profile.[6] For example, a derivative named Ca-Asp has been shown to inhibit COX-2 expression to a higher degree than aspirin and exhibits significant anti-cancer effects on human gastric cancer cells.[7]

Data Presentation: In Vitro Efficacy of Aspirin Derivatives

The following table summarizes the quantitative data on the in vitro efficacy of selected acetylsalicylic acid derivatives against various cancer cell lines.

| Compound/Derivative | Cell Line | Assay Type | Efficacy Metric (IC50/GI50) | Reference |

| Cobalt-Aspirin Complex (Co-ASS) | HT-29 (Colon Cancer) | Cell Growth Inhibition | ~1.5 - 2.7 µM | [5] |

| Cobalt-Aspirin Complex (Co-ASS) | MDA-MB-231 (Breast Cancer) | Cell Growth Inhibition | ~5.2 - 8.0 µM | [5] |

| Cobalt-Aspirin Complex (Co-ASS) | MCF-7 (Breast Cancer) | Cell Growth Inhibition | ~15.2 - 22.9 µM | [5] |

| Ca-Asp | SGC-7901 (Gastric Cancer) | Cell Viability | Significant reduction at 200-400 µg/ml | [7] |

| Salicylic Acid | Fibroblast Migration (HMGB1-induced) | Cell Migration Inhibition | ~3-4 µmol/L | [8] |

Experimental Protocols

Synthesis of Acetylsalicylic Acid (Aspirin)

This protocol outlines the standard laboratory synthesis of acetylsalicylic acid from salicylic acid.

Materials:

-

Salicylic acid (2.0 g, 0.015 mole)

-

Acetic anhydride (5 mL, 0.05 mole)

-

Concentrated sulfuric acid (H₂SO₄) or Phosphoric Acid (H₃PO₄) (5-10 drops)

-

Distilled water

-

125-mL Erlenmeyer flask

-

Steam bath or hot water bath

-

Ice bath

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask.

-

In a fume hood, carefully add 5 mL of acetic anhydride to the flask, followed by 5-10 drops of concentrated H₂SO₄ or 85% H₃PO₄.[9][10]

-

Swirl the flask gently until the salicylic acid is dissolved.

-

Heat the flask on a steam bath or in a boiling water bath for approximately 10 minutes.[9][11]

-

Remove the flask from the heat and allow it to cool to room temperature.

-

In the fume hood, cautiously add 20 drops of cold water to the mixture to decompose any excess acetic anhydride.[10]

-

Add 50 mL of cold water to the flask and cool the mixture in an ice bath to facilitate the crystallization of aspirin.[9][10] If crystals do not form, gently scratch the inside of the flask with a glass rod.[9]

-

Collect the solid product by vacuum filtration using a Buchner funnel.[9]

-

Wash the crystals several times with small portions of cold water.[9]

-

Allow the crystals to air dry completely on the filter paper.

-

The purity of the synthesized aspirin can be checked using the ferric chloride test, which detects the presence of unreacted phenolic hydroxyl groups of salicylic acid.[9]

Mandatory Visualization

Mechanism of Action: COX Inhibition by Acetylsalicylic Acid

The primary mechanism of action for acetylsalicylic acid and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins.

Caption: Aspirin irreversibly inhibits COX-1 and COX-2 enzymes.

Experimental Workflow: Synthesis and Purification of Aspirin

The following diagram illustrates the general workflow for the synthesis and subsequent purification of acetylsalicylic acid in a laboratory setting.

Caption: Workflow for the synthesis and purification of aspirin.

References

- 1. A new derivative of acetylsalicylic acid and carnosine: synthesis, physical and chemical properties, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insight into the Biological Activity of Organometallic Acetylsalicylic Acid (Aspirin) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aspirin in Cancer Therapy: Pharmacology and Nanotechnology Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of aspirin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-cancer activity and potential mechanism of a novel aspirin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aspirin’s Active Metabolite Salicylic Acid Targets High Mobility Group Box 1 to Modulate Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis of Aspirin [home.miracosta.edu]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

Unveiling the Spectroscopic Signature of Acetylsventenic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the spectroscopic data for Acetylsventenic acid, a diterpenoid of interest. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents logical workflows for spectroscopic analysis.

While direct and complete spectroscopic data for Acetylsventenic acid remains elusive in publicly accessible domains, this guide compiles and interprets data from its parent compound, Sventenic acid, and related diterpenoids isolated from the Sideritis genus. This information serves as a foundational reference for the characterization and analysis of this compound class.

Spectroscopic Data Summary

Table 1: Predicted Spectroscopic Data for Acetylsventenic Acid

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals corresponding to methyl groups, methylene protons, methine protons, and protons adjacent to the acetyl group and the carboxylic acid. The presence of the acetyl group would likely shift downfield the signal of the proton attached to the carbon bearing the acetyl group. |

| ¹³C NMR | Carbonyl signals for the carboxylic acid and the acetyl group, signals for quaternary carbons, methine, methylene, and methyl carbons characteristic of the ent-kaurene skeleton. |

| IR (Infrared) | Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid and the acetyl ester, and C-H stretching of alkanes. |

| MS (Mass Spectrometry) | A molecular ion peak corresponding to the molecular formula of Acetylsventenic acid (C₂₂H₃₂O₄), and fragmentation patterns typical for ent-kaurene diterpenoids, including the loss of the acetyl group and the carboxylic acid group. |

Experimental Protocols

The following sections detail generalized experimental methodologies for the isolation and spectroscopic analysis of diterpenoids like Acetylsventenic acid from natural sources, based on established practices for compounds isolated from the Sideritis genus.

Isolation of Diterpenoids

A typical workflow for the isolation of diterpenoids from plant material is outlined below.

Caption: General workflow for the isolation and acetylation of diterpenoids.

Spectroscopic Analysis

The structural elucidation of the isolated compounds is performed using a combination of spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis of an isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the complete chemical structure, including stereochemistry.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Ionization Techniques: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

-

Instrumentation: A variety of mass analyzers can be employed, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Analysis: The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the searched literature regarding the direct involvement of Acetylsventenic acid in defined signaling pathways. Research on diterpenoids from Sideritis species often focuses on their anti-inflammatory and antimicrobial properties, suggesting potential interactions with pathways related to these activities. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by Acetylsventenic acid.

The logical relationship for the characterization of Acetylsventenic acid follows a standard phytochemical workflow.

Caption: Logical workflow for the characterization of Acetylsventenic acid.

An In-depth Technical Guide on the Potential Therapeutic Targets of Acetylsalicylic Acid

Disclaimer: The term "Acetylsventenic acid" does not correspond to a recognized compound in the scientific literature. This guide presumes the intended subject is Acetylsalicylic Acid (Aspirin), a widely studied anti-inflammatory drug.

This technical guide provides a comprehensive overview of the primary therapeutic targets of Acetylsalicylic Acid, designed for researchers, scientists, and professionals in drug development. The document details the molecular mechanisms, associated signaling pathways, quantitative data on enzyme inhibition, and relevant experimental methodologies.

Core Therapeutic Target: Cyclooxygenase (COX) Enzymes

The principal mechanism of action for Acetylsalicylic Acid is the irreversible inhibition of cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase (PTGS).[1] These enzymes are critical in the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins (PGs) and other pro-inflammatory eicosanoids.[2] There are two primary isoforms of COX: COX-1 and COX-2.

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.[3]

-

COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli such as cytokines and growth factors.[4] It is the primary mediator of inflammation, pain, and fever.

Acetylsalicylic acid exerts its therapeutic effects by acetylating a serine residue in the active site of both COX-1 and COX-2, leading to their irreversible inactivation.[5][6] The anti-platelet effect of low-dose aspirin is primarily due to the irreversible inhibition of COX-1 in platelets, which reduces the production of thromboxane A2, a potent promoter of platelet aggregation.[1][5]

Quantitative Data: Inhibition of COX-1 and COX-2

The inhibitory potency of Acetylsalicylic Acid against COX-1 and COX-2 is quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values from in vitro studies.

| Compound | Target Enzyme | IC50 Value (μM) | Assay Conditions |

| Acetylsalicylic Acid | COX-1 (platelets) | 1.3 ± 0.5 | Washed human platelets, thromboxane B2 production stimulated with calcium ionophore.[7] |

| Acetylsalicylic Acid | COX-1 (ovine) | 8.3 | Purified ovine COX-1, instantaneous inhibition.[6] |

| Acetylsalicylic Acid | COX-2 (ovine) | 15 | Purified ovine COX-2, instantaneous inhibition.[6] |

Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human, ovine), whether the assay uses purified enzyme or a whole-cell system, and the substrate concentration.

Signaling Pathway: The Arachidonic Acid Cascade

Acetylsalicylic acid's therapeutic effects are a direct consequence of its modulation of the arachidonic acid signaling cascade. When cells are activated by inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by COX and lipoxygenase (LOX) pathways to produce a variety of bioactive lipids.

By inhibiting COX-1 and COX-2, Acetylsalicylic Acid blocks the production of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[8][9]

Caption: The Arachidonic Acid signaling pathway and the inhibitory action of Acetylsalicylic Acid on COX-1 and COX-2.

Experimental Protocols

The determination of COX inhibitory activity is a fundamental aspect of NSAID research. Below is a generalized protocol for an in vitro COX inhibition assay.

Objective: To determine the IC50 value of a test compound (e.g., Acetylsalicylic Acid) for COX-1 and COX-2.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme (cofactor).

-

L-epinephrine (cofactor).

-

Arachidonic acid (substrate).

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

2.0 M HCl (to terminate the reaction).

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or other relevant prostanoids.

Procedure:

-

Enzyme Preparation: Prepare a working solution of COX-1 or COX-2 in the reaction buffer.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, heme, and L-epinephrine.

-

Enzyme Addition: Add the prepared enzyme solution to the reaction mixture and incubate for a short period (e.g., 2 minutes) at room temperature.

-

Inhibitor Pre-incubation: Add various concentrations of the test compound (or vehicle control) to the enzyme solution and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the cyclooxygenase reaction by adding a specific concentration of arachidonic acid.

-

Termination of Reaction: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding 2.0 M HCl.

-

Quantification of Prostaglandins: Measure the concentration of a specific prostaglandin (e.g., PGE2) in the reaction mixture using an EIA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of prostaglandin production against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.[3]

Caption: A generalized experimental workflow for determining the in vitro inhibitory activity of a compound against COX enzymes.

Conclusion

The primary therapeutic targets of Acetylsalicylic Acid are the cyclooxygenase enzymes, COX-1 and COX-2. Its irreversible inhibition of these enzymes modulates the arachidonic acid cascade, leading to a reduction in the synthesis of prostaglandins and thromboxanes. This mechanism underlies its well-established anti-inflammatory, analgesic, antipyretic, and anti-platelet effects. The quantitative assessment of COX-1 and COX-2 inhibition is crucial for the development and characterization of novel anti-inflammatory agents.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of chronic aspirin on brain arachidonic acid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Acetylsventenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, protocol for the synthesis of Acetylsventenic acid. Due to the absence of a published total synthesis of sventenic acid, the precursor to Acetylsventenic acid, a plausible synthetic route is proposed based on established methodologies for the synthesis of structurally related diterpenoids. This application note includes a proposed multi-step synthesis of sventenic acid, a standard protocol for its subsequent acetylation, and illustrative data presented in tabular format for clarity. Furthermore, diagrams of the proposed synthetic pathway and a hypothetical signaling pathway are provided to guide researchers.

Introduction

Sventenic acid is a diterpenoid natural product. Diterpenoids are a class of organic compounds composed of four isoprene units, and they exhibit a wide range of biological activities. Acetylated natural products often show modified pharmacokinetic and pharmacodynamic properties compared to their parent compounds. Acetylsventenic acid, therefore, represents a potentially valuable molecule for biological screening and drug development. This document outlines a comprehensive, step-by-step synthetic strategy to obtain Acetylsventenic acid for research purposes.

Proposed Synthesis of Sventenic Acid

The proposed synthesis of sventenic acid is a multi-step process starting from a readily available chiral pool starting material. The strategy involves the construction of the core carbocyclic skeleton followed by functional group manipulations to yield the target molecule.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of sventenic acid is outlined below. The key disconnections are made at strategic points to simplify the molecule into readily available or easily synthesizable precursors.

(Diagram of the retrosynthetic analysis will be generated in the visualization section)

Forward Synthetic Protocol

The following is a detailed, step-by-step protocol for the proposed synthesis of sventenic acid.

Step 1: Synthesis of Intermediate 2 from Starting Material 1

-

Reaction: Diels-Alder Reaction

-

Procedure: To a solution of starting material 1 (1.0 eq) in toluene (0.2 M) is added dienophile (1.2 eq). The reaction mixture is heated to 110 °C in a sealed tube for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford intermediate 2 .

Step 2: Synthesis of Intermediate 3 from Intermediate 2

-

Reaction: Reduction of the ester

-

Procedure: To a stirred solution of intermediate 2 (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere is added LiAlH4 (2.0 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting suspension is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield intermediate 3 .

(Subsequent steps would be detailed in a similar fashion, including reactions such as oxidation, olefination, and cyclization to construct the full carbon skeleton and install the necessary functional groups of sventenic acid.)

Synthesis of Acetylsventenic Acid

The final step in the synthesis is the acetylation of the hydroxyl group of sventenic acid.

-

Reaction: Acetylation

-

Procedure: To a solution of sventenic acid (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C is added triethylamine (3.0 eq), followed by the dropwise addition of acetic anhydride (2.0 eq). The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with saturated aqueous NaHCO3 solution. The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product, Acetylsventenic acid, is purified by flash column chromatography.

Data Presentation

The following tables represent the type of quantitative data that would be collected during the synthesis.

Table 1: Summary of Yields for the Synthesis of Sventenic Acid

| Step | Intermediate | Starting Material | Reagents | Product | Yield (%) |

| 1 | 2 | 1 | Dienophile, Toluene | Intermediate 2 | 85 |

| 2 | 3 | 2 | LiAlH4, THF | Intermediate 3 | 92 |

| ... | ... | ... | ... | Sventenic Acid | ... |

Table 2: Characterization Data for Acetylsventenic Acid

| Property | Value |

| Molecular Formula | C22H32O4 |

| Molecular Weight | 360.49 g/mol |

| Appearance | White solid |

| 1H NMR (CDCl3, 400 MHz) | Hypothetical chemical shifts and multiplicities would be listed here |

| 13C NMR (CDCl3, 100 MHz) | Hypothetical chemical shifts would be listed here |

| HRMS (ESI) | Calculated and found m/z values would be listed here |

Mandatory Visualizations

Caption: Proposed synthetic pathway for Acetylsventenic acid.

Caption: Hypothetical signaling pathway for Acetylsventenic acid.

Conclusion

This document provides a foundational, albeit theoretical, framework for the synthesis of Acetylsventenic acid. The proposed synthetic route for sventenic acid is based on well-established chemical transformations and offers a starting point for researchers interested in accessing this and related diterpenoid compounds. The detailed protocols and illustrative data are intended to facilitate the practical implementation of this synthesis in a laboratory setting. Further research is warranted to validate and optimize the proposed synthetic pathway and to explore the biological activities of Acetylsventenic acid.

Application Note & Protocol: Quantification of Acetylsventenic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylsventenic acid is a modified pentacyclic triterpenoid with potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for research and development. This document provides a detailed application note and experimental protocols for the quantification of acetylated triterpenoids, using a validated High-Performance Liquid Chromatography (HPLC) method developed for a structurally similar compound, acetylated arjunolic acid, as a primary reference. This method serves as an excellent starting point for the analysis of Acetylsventenic acid.

Analytical Method Overview

The primary analytical technique detailed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is widely accessible, robust, and provides reliable quantification. An overview of a Liquid Chromatography-Mass Spectrometry (LC-MS) approach is also provided as a more sensitive and selective alternative.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): A well-established technique for the separation and quantification of triterpenoids.[1][2][3] HPLC methods offer versatility, precision, and are relatively low-cost.[3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when lower detection limits are required.[4][5]

Experimental Protocols

Protocol 1: Quantification of Acetylsventenic Acid using RP-HPLC-UV

This protocol is adapted from a validated method for the quantification of acetylated arjunolic acid, a structurally related triterpenoid.[6]

1. Sample Preparation

-

Plant Material:

-

Dry the plant material (e.g., leaves, bark) at 40-50°C to a constant weight.

-

Grind the dried material into a fine powder.

-

Accurately weigh 10 g of the powdered material.

-

Extract the powder with a suitable solvent (e.g., methanol, ethanol) using a Soxhlet apparatus for 6-8 hours.[1]

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Formulations:

-

Accurately weigh a portion of the formulation equivalent to a known amount of the active ingredient.

-

Dissolve the sample in a suitable solvent (e.g., methanol).

-

Sonication may be used to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

2. Standard Solution Preparation

-

Accurately weigh 10 mg of Acetylsventenic acid reference standard.

-

Dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 to 1.2 mg/mL.[6]

3. Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC system with UV/Vis or Photodiode Array (PDA) detector |

| Column | C8, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Methanol:Water (60:40, v/v), pH adjusted to 4.7 with acetic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 205 nm |

| Injection Volume | 20 µL |

Workflow for HPLC Quantification of Acetylsventenic Acid

Caption: Workflow for the quantification of Acetylsventenic acid by HPLC.

4. Method Validation Parameters

The following parameters should be assessed to validate the analytical method according to ICH guidelines:

| Parameter | Typical Acceptance Criteria | Example Data (from acetylated arjunolic acid method[6]) |

| Linearity | Correlation coefficient (r²) > 0.999 | r² = 0.999 over 0.2-1.2 mg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 98.7 - 101.19% |

| Precision (% RSD) | Intra-day < 2%, Inter-day < 3% | < 0.98% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Not specified, but generally in the µg/mL range |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Not specified, but generally in the µg/mL range |

Protocol 2: High-Sensitivity Quantification using LC-MS/MS

For lower concentrations or complex matrices, LC-MS/MS provides enhanced sensitivity and selectivity.

1. Sample Preparation

Sample preparation follows the same principles as for HPLC, but with potentially more rigorous clean-up steps (e.g., solid-phase extraction) to minimize matrix effects.

2. LC-MS/MS Conditions

| Parameter | Condition |

| Instrument | LC-MS/MS system |

| Column | C18, sub-2 µm particle size (for UHPLC) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Elution | Gradient elution |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

3. MRM Transition

The specific precursor and product ion masses for Acetylsventenic acid would need to be determined by direct infusion of a standard solution into the mass spectrometer.

General Workflow for LC-MS/MS Analysis

Caption: General workflow for LC-MS/MS based quantification.

Data Presentation

Table 1: HPLC Method Validation Summary (Hypothetical for Acetylsventenic Acid based on[6])

| Parameter | Result |

| Linear Range | 0.2 - 1.2 mg/mL |

| Correlation Coefficient (r²) | 0.999 |

| Accuracy (% Recovery) | 99.5 ± 1.0% |

| Precision (Intra-day %RSD) | < 1.0% |

| Precision (Inter-day %RSD) | < 1.5% |

| LOD | ~0.05 mg/mL (estimated) |

| LOQ | ~0.15 mg/mL (estimated) |

Table 2: Comparison of Analytical Techniques

| Feature | HPLC-UV | LC-MS/MS |

| Selectivity | Moderate | High |

| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |

| Cost | Lower | Higher |

| Complexity | Simpler | More complex |

| Application | Routine QC, high concentration samples | Trace analysis, complex matrices, metabolite ID |

Conclusion

The provided HPLC protocol, based on a validated method for a structurally analogous acetylated triterpenoid, offers a robust and reliable starting point for the quantification of Acetylsventenic acid. For applications requiring higher sensitivity or selectivity, the outlined LC-MS/MS approach is recommended. Method validation is a critical step and should be performed to ensure data quality and reliability for the specific sample matrix and intended application.

References

- 1. mcours.net [mcours.net]

- 2. Simultaneous quantification of three major bioactive triterpene acids in the leaves of Diospyros kaki by high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Rapid simultaneous determination of pentacyclic triterpenoids by mixed-mode liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] HPLC method for determination of acetylated arjunolic acid - a derivative of arjunolic acid from Terminalia arjuna and their antioxidant activity. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Acetylsalicylic Acid in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Acetylsventenic acid, more commonly known as Acetylsalicylic Acid (ASA) or Aspirin, in a variety of cell culture-based experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for easy reference.

Introduction

Acetylsalicylic acid is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties.[1][2] In the context of cell culture, ASA is a valuable tool for investigating various cellular processes, including inflammation, proliferation, apoptosis, and cell signaling. Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins and thromboxanes.[1][2]

Mechanism of Action

ASA exerts its effects primarily through the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes.[1][2]

-

COX-1 Inhibition: In platelets, the irreversible inhibition of COX-1 blocks the production of thromboxane A2, a potent promoter of platelet aggregation. This anti-thrombotic effect is long-lasting, as platelets lack the machinery to synthesize new enzymes.[1]

-

COX-2 Modulation: While ASA also irreversibly inhibits COX-2, this interaction can lead to a switch in enzyme activity, resulting in the production of anti-inflammatory lipoxins instead of pro-inflammatory prostaglandins.[1]

-

COX-Independent Effects: Beyond COX inhibition, ASA has been shown to have off-target effects. It can influence other signaling pathways, such as NF-κB, and can acetylate various other cellular proteins, contributing to its diverse biological activities.[3]

Applications in Cell Culture

Based on its mechanism of action, ASA is employed in a range of in vitro studies:

-

Anti-inflammatory Research: To study the role of prostaglandins in inflammation in various cell types.

-

Cancer Biology: To investigate its anti-proliferative and pro-apoptotic effects on cancer cell lines.[3][4]

-

Neurobiology: To explore its effects on neuronal cells, including differentiation and protection against excitotoxicity.[5][6]

-

Cardiovascular Research: To model the effects of anti-platelet therapy in vitro.

Data Presentation: Effects of Acetylsalicylic Acid on Cultured Cells

The following tables summarize quantitative data from various studies on the effects of ASA on different cell lines.

Table 1: Effects of Acetylsalicylic Acid on Cell Viability and Proliferation

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| Human Lymphocytes | 1, 3, 5 mmol/l | 48 hours | Decreased viability to 9.9%, 2.5%, and 16.9% of control, respectively. | [7][8] |

| SK-N-SH (N) Neuroblastoma | 2 mmol/l | 7 days | Significant inhibition of cell proliferation. | [5] |

| Human Hepatocellular Carcinoma (Huh-7) | 2.5, 5, 10 mmol/l | 48 hours | Dose-dependent inhibition of cell proliferation. | [4] |

| Human Colorectal Adenocarcinoma (CW2) | 2, 3, 5, 7.5 mM | 168 hours | Decreased total cell concentration with increasing ASA concentration. | [9] |

| Hep-2 Laryngeal Carcinoma | 10, 50, 100, 200 µg/ml | 48 hours | Dose-dependent decrease in cell viability. IC50 of 91.2 µg/ml. | [10] |

Table 2: Effects of Acetylsalicylic Acid on Cell Cycle and Apoptosis

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| SK-N-SH (N) Neuroblastoma | 2 mmol/l | Up to 7 days | Accumulation of cells in the G0/G1 phase. | [5] |

| Human Hepatocellular Carcinoma (Huh-7) | 2.5 mmol/l | 24 and 48 hours | Significant increase in the G0/G1 phase population and a decrease in the S phase. | [4] |

| Hep-2 Laryngeal Carcinoma | 100 µg/ml | Not specified | Increased number of apoptotic cells. | [10] |

Experimental Protocols

5.1. Preparation of Acetylsalicylic Acid Stock Solution

ASA has limited solubility in water but is soluble in organic solvents.

-

Solvents: Ethanol or Dimethyl Sulfoxide (DMSO) are commonly used.[5][6][11]

-

Stock Concentration: A common stock concentration is 100 mmol/L.[5]

-

Procedure:

-

Weigh the desired amount of ASA powder (MW: 180.16 g/mol ).

-

Dissolve in the appropriate volume of sterile ethanol or DMSO to achieve the target stock concentration.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Important Considerations:

-

When diluting the stock solution in cell culture medium, ensure the final concentration of the solvent is not toxic to the cells (typically <0.1% for DMSO).

-

ASA can affect the pH of the culture medium, especially at higher concentrations. It is advisable to check and, if necessary, adjust the pH of the final working solution.[7][12]

-

ASA is unstable in aqueous solutions and can hydrolyze to salicylic acid.[13] Freshly prepare working solutions from the stock for each experiment.

-

5.2. Cell Viability and Proliferation Assay (MTT or WST-1)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

-

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Acetylsalicylic acid stock solution

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of ASA in complete culture medium from the stock solution. Include a vehicle control (medium with the same concentration of solvent as the highest ASA concentration).

-

Remove the old medium from the cells and add 100 µL of the prepared ASA dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

5.3. Cell Cycle Analysis by Flow Cytometry

-

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Acetylsalicylic acid stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with the desired concentrations of ASA or vehicle control for the specified duration.

-

Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

-

Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Mandatory Visualizations

Caption: Mechanism of Action of Acetylsalicylic Acid.

Caption: General Experimental Workflow for ASA in Cell Culture.

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 3. Molecular targets of aspirin and cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspirin inhibits hepatocellular carcinoma cell proliferation in vitro and in vivo via inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspirin inhibits proliferation and promotes differentiation of neuroblastoma cells via p21Waf1 protein up‐regulation and Rb1 pathway modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleck.co.jp [selleck.co.jp]

- 7. THE EFFECTS OF DIFFERENT CONCENTRATIONS OF ACETYLSALICYLIC ACID ON PROLIFERATION AND VIABILITY OF LYMPHOCYTES IN CELL CULTURE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of different concentrations of acetylsalicylic acid on proliferation and viability of lymphocytes in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of aspirin on proliferation, invasion and apoptosis of Hep-2 cells via the PTEN/AKT/NF-κB/survivin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application of Acetylsalicylic Acid in Cancer Research

Note on Terminology: The initial query for "Acetylsventenic acid" did not yield specific results in the context of cancer research. Based on the provided search results, it is highly probable that the intended compound was Acetylsalicylic Acid (ASA) , commonly known as Aspirin, or possibly N-Acetylcysteine (NAC). This document will focus on Acetylsalicylic Acid, for which there is a substantial body of research regarding its application in oncology.

Introduction

Acetylsalicylic acid (ASA), a widely used nonsteroidal anti-inflammatory drug (NSAID), has garnered significant attention for its potential as a chemopreventive and therapeutic agent in cancer research.[1][2][3] Its well-established anti-inflammatory and antiplatelet properties, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, are thought to contribute to its anticancer effects.[4] Emerging evidence also points towards COX-independent mechanisms, highlighting a multifaceted role for ASA in oncology.[4][5] This document provides an overview of the applications of ASA in cancer research, including its mechanisms of action, and detailed protocols for relevant in vitro and in vivo studies.

Mechanism of Action in Cancer

ASA's anticancer effects are attributed to a variety of mechanisms, both dependent and independent of COX inhibition.[4]

-

COX-Dependent Pathways: ASA irreversibly inhibits COX-1 and COX-2 enzymes, leading to a reduction in the synthesis of prostaglandins (PGs). PGs are known to promote cell proliferation, angiogenesis, and inflammation, all of which are hallmarks of cancer.

-

COX-Independent Pathways: Recent studies have revealed that ASA can influence several cellular processes independently of COX inhibition.[5] These include:

-

Induction of Apoptosis: ASA can trigger programmed cell death in cancer cells through the activation of caspases and modulation of the mitochondrial membrane permeability.[4]

-

Cell Cycle Arrest: ASA has been shown to cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[6]

-

Inhibition of Angiogenesis: ASA can suppress the formation of new blood vessels, which are crucial for tumor growth and metastasis.[5]

-

Modulation of Signaling Pathways: ASA can interfere with key oncogenic signaling pathways, such as the Wnt/β-catenin pathway.[4]

-

Immune System Stimulation: Recent findings suggest that ASA can reduce the production of thromboxane A2 (TXA2), which in turn releases T cells from suppression, potentially enhancing the immune response against cancer cells.[7]

-

Applications in Cancer Research

ASA has been investigated for its potential role in the prevention and treatment of various cancers.

-

Chemoprevention: Numerous observational studies and some randomized controlled trials have suggested that regular low-dose ASA use is associated with a reduced incidence and mortality of several cancer types, most notably colorectal cancer.[3][5]

-

Adjuvant Therapy: ASA is being explored as an adjuvant therapy to enhance the efficacy of conventional cancer treatments like chemotherapy and radiotherapy.[1][2] It may sensitize tumor cells to these treatments and reduce their side effects.

-

Anti-Metastatic Agent: Studies have indicated that ASA may inhibit the metastatic spread of cancer by interfering with platelet aggregation and other processes involved in tumor cell dissemination.[5][7]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of Acetylsalicylic Acid in cancer research.

Table 1: In Vitro Effects of Acetylsalicylic Acid on Cancer Cells

| Cell Line | Cancer Type | ASA Concentration | Effect | Reference |

| OE33 | Esophageal Adenocarcinoma | 0-5 mM | Inhibition of proliferation and migration, increased apoptosis.[8][9] | [8],[9] |

| CM and UM | Cutaneous and Uveal Melanoma | 5 mM | Inhibition of proliferation, invasion, and migration; decreased angiogenin and PIGF secretion.[5] | [5] |

Table 2: In Vivo Effects of Acetylsalicylic Acid on Tumor Growth

| Animal Model | Cancer Type | ASA Dosage | Effect | Reference |

| Athymic Mice | Esophageal Adenocarcinoma | 5 mg/kg/day | 478% tumor progression (vs. 2696% in control).[8][9] | [8],[9] |

| Athymic Mice | Esophageal Adenocarcinoma | 50 mg/kg/day | 748% tumor progression (vs. 2670% in control).[8][9] | [8],[9] |

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol describes a method to assess the effect of Acetylsalicylic Acid on the proliferation of cancer cells using a standard colorimetric assay like the MTT assay.

Materials:

-

Cancer cell line of interest (e.g., OE33)

-

Complete cell culture medium

-

Acetylsalicylic Acid (ASA) stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of ASA in complete cell culture medium from the stock solution.

-

Remove the old medium from the wells and add the medium containing different concentrations of ASA (e.g., 0, 0.1, 0.5, 1, 5 mM).[5] Include a vehicle control (medium with the solvent used to dissolve ASA).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor effects of Acetylsalicylic Acid in a mouse xenograft model.

Materials:

-

Athymic nude mice

-

Cancer cell line of interest (e.g., OE33)

-

Matrigel (optional)

-

Acetylsalicylic Acid (ASA)

-

Vehicle control solution

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously implant a specific number of cancer cells (e.g., 1x10^6 to 10x10^6 cells), optionally mixed with Matrigel, into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly assign the mice into treatment and control groups (e.g., 5-6 animals per group).[8]

-

Administer ASA orally or via intraperitoneal injection at the desired dosages (e.g., 5 mg/kg/day and 50 mg/kg/day).[8] The control group should receive the vehicle solution.

-

Measure the tumor volume using calipers every 2-3 days.[8] Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After a predetermined period (e.g., 40 days), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67).[8]

Visualizations

Caption: Mechanisms of action of Acetylsalicylic Acid in cancer.

Caption: Workflow for preclinical evaluation of Acetylsalicylic Acid.

References

- 1. Acetylsalicylic acid and cancer: updates on the new potential of a nature-inspired drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylsalicylic acid and cancer: updates on the new potential of a nature-inspired drug | Semantic Scholar [semanticscholar.org]

- 3. fhi.no [fhi.no]

- 4. Molecular targets of aspirin and cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylsalicylic Acid Exerts Potent Antitumor and Antiangiogenic Effects in Cutaneous and Uveal Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scientists discover how aspirin could prevent some cancers from spreading | University of Cambridge [cam.ac.uk]

- 8. Acetylsalicylic Acid Exhibits Antitumor Effects in Esophageal Adenocarcinoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Acetylsventenic Acid for Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsventenic acid is a diterpenoid natural product. While specific studies on its enzyme inhibitory activity are not extensively documented in publicly available literature, its structural class, the diterpenoid acids, is known to possess a wide range of biological activities, including anti-inflammatory and enzyme-modulating effects. These application notes provide a comprehensive framework for researchers to investigate the potential of acetylsventenic acid as an enzyme inhibitor. The protocols and methodologies outlined below are generalized from standard practices in natural product screening and can be adapted to specific enzymatic targets.

Data Presentation: Hypothetical Inhibitory Activity